2-(Pentachlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentachlorophenoxy)phenol is a chemical compound that belongs to the class of phenols. Phenols are compounds in which an OH group is attached directly to an aromatic ring. This compound is characterized by the presence of a pentachlorophenoxy group attached to a phenol molecule. It is known for its significant chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 2-(Pentachlorophenoxy)phenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. This process typically requires the presence of a strong base, such as sodium hydroxide, and high temperatures (300-350°C) followed by an acidic work-up to neutralize the phenoxide . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
2-(Pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the aromatic ring with a nucleophile, often requiring strong electron-withdrawing groups on the ring and high temperatures.
Wissenschaftliche Forschungsanwendungen
2-(Pentachlorophenoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pentachlorophenoxy)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms and inhibiting their growth . Additionally, its anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways and inhibit the activity of specific enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
2-(Pentachlorophenoxy)phenol can be compared with other similar compounds such as:
Pentachlorophenol: This compound is similar in structure but lacks the additional phenoxy group.
2,4-Dichlorophenoxyacetic acid: This herbicide is derived from 2,4-dichlorophenol and is used in agriculture.
Hexachlorophene: An antiseptic agent prepared from 2,4,5-trichlorophenol, used in hospitals.
This compound is unique due to its specific structure, which imparts distinct chemical properties and applications compared to other phenolic compounds.
Eigenschaften
CAS-Nummer |
91733-56-1 |
---|---|
Molekularformel |
C12H5Cl5O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |
InChI-Schlüssel |
QMVZPHXBSXJWRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.